molecular formula C12H15NO B1276267 1-Benzylpiperidin-2-one CAS No. 4783-65-7

1-Benzylpiperidin-2-one

Cat. No. B1276267
CAS RN: 4783-65-7
M. Wt: 189.25 g/mol
InChI Key: MLEGMEBCXGDFQT-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-2-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidin-2-one core structure with a benzyl group attached to the nitrogen atom. This structure is a common motif in medicinal chemistry due to its relevance in the synthesis of compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-Benzylpiperidin-2-one derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, has been described as a precursor for potential pharmaceuticals . Another study reports the synthesis of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which showed high affinity for sigma1 receptors, indicating their potential as radiotracers for imaging studies . Additionally, a novel 1-benzylpiperazin-2-one nitrone has been synthesized, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines . A scalable and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines has also been developed, demonstrating the importance of temperature, acidity, and substrate structure in the synthesis process .

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidin-2-one derivatives has been elucidated using various spectroscopic techniques. For example, a series of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones were synthesized and characterized by mass, 1H, and 13C NMR spectral studies . The stereochemistry of these compounds was investigated using 1D/2D NMR and single-crystal XRD, revealing that they exist in a chair conformation with equatorial orientation of all substituents .

Chemical Reactions Analysis

1-Benzylpiperidin-2-one derivatives participate in various chemical reactions. Acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one lead to the formation of new polycyclic indole derivatives . The reaction mechanism involves cyclization steps and intramolecular 1,5-dipolar cyclization, highlighting the compound's reactivity towards the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzylpiperidin-2-one derivatives are influenced by their molecular structure and substituents. The NMR and XRD studies of these compounds provide insights into their conformational preferences and the orientation of substituents, which are crucial for understanding their reactivity and potential interactions with biological targets . For instance, the chair conformation with equatorial orientation of substituents is proposed for a series of synthesized compounds, with some suggesting a boat conformation in solution .

Scientific Research Applications

Application 1: Alzheimer’s Disease Treatment

  • Summary of Application : 1-Benzylpiperidin-2-one is a key component in the structure of Donepezil , a highly effective FDA-approved drug used for the treatment of Alzheimer’s disease . Donepezil acts as an acetylcholinesterase inhibitor, affecting acetylcholine levels in the brain, which are crucial for cognition .
  • Methods of Application : Donepezil is administered orally to patients diagnosed with Alzheimer’s disease . The specific dosage and frequency of administration are determined by a healthcare professional.
  • Results or Outcomes : Donepezil has been shown to be effective in managing the symptoms of Alzheimer’s disease, particularly in improving cognition and overall brain function .

Application 2: Synthesis of Piperidine Derivatives

  • Summary of Application : 1-Benzylpiperidin-2-one is used in the synthesis of various piperidine derivatives . These derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions . The specific methods and procedures vary depending on the desired derivative.
  • Results or Outcomes : The synthesis of piperidine derivatives has led to the development of more than twenty classes of pharmaceuticals .

Application 3: Development of Donepezil Structure-Based Hybrids

  • Summary of Application : 1-Benzylpiperidin-2-one is used in the development of Donepezil structure-based hybrids . These hybrids are potential multifunctional anti-Alzheimer’s agents .
  • Methods of Application : The development of these hybrids involves the synthesis of new molecules that can modulate multiple biological targets .
  • Results or Outcomes : The development of these hybrids has led to the creation of potential new medications for Alzheimer’s disease .

Application 4: Synthesis of Molecular Hybrids

  • Summary of Application : 1-Benzylpiperidin-2-one is used in the synthesis of molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) . These hybrids are being evaluated as multifunctional agents to combat Alzheimer’s Disease .
  • Methods of Application : The synthesis of these hybrids involves complex organic reactions . The specific methods and procedures vary depending on the desired hybrid.
  • Results or Outcomes : The synthesis of these hybrids has led to the development of potential new treatments for Alzheimer’s disease .

Application 5: Scaffold Hopping of Novel Donepezil-Based Compounds

  • Summary of Application : 1-Benzylpiperidin-2-one is used in the development of novel donepezil-based compounds as potential anti-Alzheimer’s agents . These compounds are designed to explore the novel chemical space around donepezil .
  • Methods of Application : The development of these compounds involves the synthesis of new molecules that can modulate multiple biological targets . The synthesized molecules are evaluated for their potential as anti-Alzheimer’s agents through in-vitro and in-vivo studies in appropriate animal models .
  • Results or Outcomes : All the designed compounds were found to inhibit Acetylcholinesterase (AChE) with IC50 in the micromolar range . Based on other biochemical studies like lipid peroxidation, reduced glutathione, superoxide dismutase, catalase, nitrite, and behavioural studies (Morris water maze), some compounds were found to be potent AChE inhibitors which can be further explored as lead molecules to design more potent and effective anti-Alzheimer’s agents .

Safety And Hazards

When handling 1-Benzylpiperidin-2-one, it’s important to avoid contact with skin and eyes, and not to breathe in any mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Piperidine-containing compounds, such as 1-Benzylpiperidin-2-one, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are likely to be key areas of future research .

properties

IUPAC Name

1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGMEBCXGDFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409117
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidin-2-one

CAS RN

4783-65-7
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-2-piperidone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (80%, 3.3 g, 0.11 mol) in dry toluene (250 ml) under argon, was added dropwise a solution of δ-valerolactam (9.9 g, 0.10 mol) in toluene (50 ml). When the addition was complete, the mixture was heated under reflux for 1 h, then cooled to ambient temperature. A solution of benzyl bromide (13 ml, 18.8 g, 0.11 mol) in toluene (50 ml) containing dimethyl formamide (1 ml) was then added dropwise over 15 minutes. The resulting mixture was heated under reflux for 4 h. On cooling, the mixture was filtered and the filtrate was dried (Na2SO4) and evaporated in vacuo to give an oil. Bulb-to-bulb distillation gave the title compound (D26) as a yellow oil (8.0 g).
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3.3 g
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250 mL
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9.9 g
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50 mL
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13 mL
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1 mL
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50 mL
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Synthesis routes and methods II

Procedure details

General experimental procedure for the preparation of 300 FIG. 10, Scheme D: Reaction conditions: (a) 1. NaH, THF, 0° C. to RT; 2. RCl; (b) 1. LDA, THF, −78° C.; 2. PhSeCl, HMPA, THF, −78° C. to RT; (c) MCPBA, CH2Cl2, 0° C. to RT. Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn: Sodium hydride dispersion in oil (60%, 2.08 g, 52.0 mmol) was washed with anhydrous hexane (3×10 mL) under argon atmosphere, resuspended in dry THF (50 mL), and cooled to 0° C. A solution of d-valerolactam (97%, 4.65 g, 45.5 mmol) in dry THF (200 mL) was slowly added to the former suspension. The mixture was stirred at 0° C. for 30 min, and at room tempreature until cessation of hydrogen evolution. Benzyl chloride (5.2 mL, 45.4 mmol) was added dropwise under argon atmosphere, and the new mixture was refluxed until completion of the alkylation was observed on tlc (48 h). The reaction was quenched with H2O (200 mL), the layers were separated, and the aqueous phase was extracted first with Et2O then with CH2Cl2. The combined organic extracts were dried, and the solvent and the remaining. benzyl chloride were evaporated under vaccum to furnish N-benzyl-2-piperidone as a pale oil, which was used without purification. Yield: 69%. To a solution of N-benzyl-2-piperidone (2.0 g, 10.6 mmol) in dry THF (20 mL), cooled at −78° C. and under argon atmosphere, a solution of LDA (1.5 M, 14.84 mL, 22.3 mmol) was added dropwise. After stirring for 10 min, a solution of phenylselenyl chloride (97%, 2.09 g, 10.6 mmol) and HMPA (97%, 2.87 g, 15.9 mmol) in dry THF (20 mL) was slowly added at −78° C. The resulting orange solution was maintained at −78° C. for 20 min and left to reach room temperature. The reaction mixture was poured on H2O and extracted with Et2O. The combined organic extracts were subsequently washed with 10% aqueous NaOH, H2O, 10% aqueous HCl, and brine. The organic phase, dried and evaporated yielded an oil which was flash chromatographed (Et2O) to obtain N-benzyl-3-phenylselenyl-2-piperidone as a transparent brown oil. Yield: 69%. To a solution of N-benzyl-3-phenylselenyl-2-piperidone (2.69 g, 7.82 mmol) in CH2Cl2 (35 mL), cooled at 0° C., a solution of MCPBA (50%, 3.37 g, 9.76 mmol) in CH2Cl2 (40 mL) was slowly added. The mixture was allowed to reach room temperature and was stirred overnight (16 h). The crude reaction mixture was poured on a saturated aqueous NaHCO3 solution, dried and evaporated to yield an oil which was flash chromatographed (9:1 Et2O:MeOH) to yield pure N-benzyl-D3-piperidein-2-one. Yield: 90%.
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Name
300
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200 mL
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RCl
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Name
oil
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2.08 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidin-2-one
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1-Benzylpiperidin-2-one
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1-Benzylpiperidin-2-one
Reactant of Route 6
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1-Benzylpiperidin-2-one

Citations

For This Compound
25
Citations
Y He, F Wang, X Zhang, X Fan - Chemical Communications, 2017 - pubs.rsc.org
… As the proposed enamine intermediate B could not be isolated from the reaction of 1a with CO and 2a, it was prepared from 1-benzylpiperidin-2-one based on a literature procedure (…
Number of citations: 44 pubs.rsc.org
KJ Xiao, JM Luo, XE Xia, Y Wang… - Chemistry–A European …, 2013 - Wiley Online Library
… 1-Benzyl-2,2-bis(4-(tert-butyldimethylsilyloxy)butyl)piperidine (11 e): Following the general procedure A, addition of Grignard reagent 14 to 1-benzylpiperidin-2-one (130 mg, 0.69 mmol) …
LG Xie, DJ Dixon - Nature communications, 2018 - nature.com
… Unfortunately, attempts to apply lactam substrates, such as 1-butylazepan-2-one and 1-benzylpiperidin-2-one, to this reductive Ugi-amide formation were unsuccessful. …
Number of citations: 87 www.nature.com
D Wei, C Netkaew, V Carré, C Darcel - ChemSusChem, 2019 - Wiley Online Library
… The use of diphenylsilane (6 equiv.) led to a mixture of 1-benzylpiperidin-2-one (4, 59 %) and 5 (40 % with no trace amount of the expected piperidine 3 a; Table 1, entry 2), whereas no …
F Han, GS Lu, DP Wu, PQ Huang - Science China Chemistry, 2023 - Springer
… We opted for a 1:1 mixture of 1-benzylpiperidin-2-one (1ai) and fused cyclohexenone 4 as an imitating combination (Table 3c). When a 1ai/4 mixture was subjected to the standard …
Number of citations: 1 link.springer.com
J Chen, JW Lim, S Chiba - Tetrahedron, 2022 - Elsevier
… According to the general procedure A (section 4.2), 1-benzylpiperidin-2-one (1f) (94.6 mg, 0.500 … The reaction in 5 mmol scale was conducted with 1-benzylpiperidin-2-one (1f) (946 mg, …
Number of citations: 3 www.sciencedirect.com
G Pandey, J Khamrai, A Mishra - Organic letters, 2015 - ACS Publications
… (12) Precursor 9 was obtained in 65% yield by the reaction of the 1-benzylpiperidin-2-one (8) with LiHMDS followed by the addition of diethyl chlorophosphate (Scheme 2). Pure …
Number of citations: 23 pubs.acs.org
LV Jackson, JC Walton - Chemical Communications, 2000 - pubs.rsc.org
… Acyl radicals often cyclise in the endo mode 6 and, in the case of 9, this would have produced 1-benzylpiperidin-2-one containing a 6-membered ring. However, spectral evidence was …
Number of citations: 33 pubs.rsc.org
B Das, N Rout, D Sarkar - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
An efficient synthetic strategy employing pyridyl C−X activation, for the generation of N‐alkyl‐2‐pyridones from N‐alkyl‐2‐halopyridinium salts is described. As pyridones are …
Number of citations: 1 onlinelibrary.wiley.com
PT Dao - Vietnam Journal of Science and Technology, 2016 - core.ac.uk
Bengamides are sponge-derived natural products of mixed biosynthesis (polyketides and amino acids), the first two members, isolated from Jaspidae sponges in coral surrounding Fiji …
Number of citations: 2 core.ac.uk

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